molecular formula C23H15N3O3S B2721639 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 477569-83-8

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2721639
CAS No.: 477569-83-8
M. Wt: 413.45
InChI Key: REGIRAUKHRJPMC-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic hybrid molecule designed for pharmaceutical and biological research. It incorporates two privileged pharmacophores recognized for diverse biological activities: the benzo[d]thiazole scaffold and the 1,3-dioxoisoindolin (phthalimide) moiety. The benzothiazole nucleus is a well-established structure in medicinal chemistry, with derivatives demonstrating significant anticancer, antimicrobial, antifungal, and antiviral properties . Concurrently, phthalimide derivatives have been extensively investigated and show potent anticancer activity by modulating key pathways such as TGF-β, potentially inhibiting the ALK5 kinase receptor involved in cell proliferation and apoptosis in cancers like colon carcinoma . The strategic fusion of these two active domains in a single molecule creates a novel chemical entity with anticipated multi-target potential. This compound is of high interest in early-stage drug discovery for developing new therapeutic agents, particularly in oncology and infectious diseases. Its structure presents opportunities for probing structure-activity relationships and understanding mechanisms of action against resistant cancer cell lines and pathogenic microorganisms. Researchers can utilize this compound as a key intermediate or lead compound for further chemical derivatization and biological evaluation. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S/c27-20(13-26-22(28)14-7-1-2-8-15(14)23(26)29)24-17-10-4-3-9-16(17)21-25-18-11-5-6-12-19(18)30-21/h1-12H,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGIRAUKHRJPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the benzo[d]thiazole ring, which can be synthesized from 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions. The phenyl ring is then introduced via a Suzuki coupling reaction using a boronic acid derivative.

The phthalimide group is usually introduced through a Gabriel synthesis, where potassium phthalimide reacts with an alkyl halide to form the N-alkylphthalimide. This intermediate can then be coupled with the benzo[d]thiazole derivative using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Structural Characteristics

The compound consists of several key structural components:

Structural FeatureDescription
Benzo[d]thiazole A heterocyclic compound known for its diverse biological activities, including antimicrobial and anticancer properties.
Phenyl Group Enhances the lipophilicity and bioavailability of the compound.
Dioxoisoindoline This moiety is associated with various pharmacological effects, including enzyme inhibition and modulation of signaling pathways.

Research indicates that N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exhibits significant biological activities:

Anticancer Activity : Preliminary studies have suggested that this compound may inhibit specific cellular pathways involved in tumor growth and proliferation. Its structural components are thought to interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells. For instance, compounds with similar structures have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Properties : The benzo[d]thiazole component is known for its antimicrobial effects. In vitro studies have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, it has been suggested that derivatives of benzo[d]thiazole can inhibit dihydrofolate reductase (DHFR), a key enzyme in purine synthesis, which is crucial for the development of antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • A study demonstrated that derivatives containing benzo[d]thiazole exhibited potent anticancer activity against human colorectal carcinoma cell lines (HCT116), with IC50 values significantly lower than standard chemotherapeutics .
  • Another investigation focused on the antimicrobial efficacy of similar compounds against various bacterial strains, revealing minimum inhibitory concentrations (MICs) that indicate strong antibacterial properties .

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to proteins and enzymes, potentially inhibiting their activity. The phthalimide group can also interact with biological molecules, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Features Reference
Target Compound Benzothiazole-phenyl 1,3-Dioxoisoindolinyl acetamide Enhanced hydrogen bonding, planar aromaticity -
2-(Benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide Benzothiazole Thioether-linked dioxoisoindolinyl Increased lipophilicity due to thioether bridge
N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-triazol-3-yl)thioacetamide Benzothiazole Triazole-thioacetamide Improved anticonvulsant activity (ED₅₀: 25–38 mg/kg)
N-(Benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide Benzothiazole Piperazine-acetamide Selective COX-2 inhibition (IC₅₀: 0.8–1.2 µM)
N-(4-Biphenylyl-thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Thiazole-biphenyl Dioxoisoindolinyl acetamide Higher molecular weight (MW: ~465 g/mol)

Key Observations :

  • Analogues with triazole-thioacetamide moieties (e.g., compounds in ) exhibit stronger anticonvulsant activity, suggesting that sulfur-containing substituents improve CNS penetration.
  • The biphenyl-thiazole analogue has a higher molecular weight (~465 g/mol vs.

Pharmacological Profiles

Key Findings :

  • Piperazine-linked analogues show potent COX-2 inhibition, suggesting that basic amines enhance enzyme interaction.
  • The absence of sulfur in the target compound’s acetamide linker may reduce anticonvulsant efficacy compared to thioether derivatives .

Physicochemical Properties

Table 4: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Reference
Target Compound ~405 3.2 (est.) 6 -
Thioether-linked analogue ~390 3.8 5
Piperazine-acetamide ~375 2.5 7

Analysis :

  • The dioxoisoindolinyl group increases hydrogen-bond acceptors (6 vs.
  • Higher logP in thioether analogues suggests better membrane permeability but may compromise aqueous solubility.

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings regarding its biological activity, providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure

The compound features a benzo[d]thiazole moiety linked to a phenyl group and an isoindolinone structure. This unique combination is hypothesized to contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the benzo[d]thiazole nucleus have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. faecium16 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential of compounds similar to this compound has been evaluated using various cancer cell lines. For example, studies on benzimidazole and benzothiazole derivatives have demonstrated significant cytotoxic effects against lung cancer cell lines such as A549 and HCC827. The compounds were assessed using MTS assays to determine their IC50 values .

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineIC50 (µM)
Compound CA5496.26
Compound DHCC8276.48
This compoundTBD

The proposed mechanism of action for compounds with similar structures often involves DNA intercalation and inhibition of topoisomerase enzymes. These interactions disrupt the replication process in cancer cells and contribute to their cytotoxic effects . Additionally, some studies suggest that these compounds may induce apoptosis through mitochondrial pathways.

Neuroprotective Effects

Emerging research indicates that certain derivatives may exhibit neuroprotective properties. For instance, compounds with similar scaffolds have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Table 3: Neuroprotective Activity

CompoundAChE Inhibition IC50 (µM)
Compound E18.76
This compoundTBD

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazole derivatives found that certain modifications significantly enhanced efficacy against resistant strains .
  • Anticancer Properties : In vitro assays demonstrated that derivatives similar to this compound showed higher cytotoxicity in 2D cultures compared to 3D models, indicating the importance of microenvironment in drug testing .

Q & A

Basic: What are the common synthetic routes for N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A standard route involves refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide derivatives in glacial acetic acid for 2 hours, monitored by TLC. Post-reaction, the product is isolated via filtration, washed with water/ethanol, and recrystallized . Alternative methods include acetylation of 2-aminobenzothiazoles using triethyl orthoformate and sodium azide in acetic acid, avoiding moisture-sensitive acetylating agents like acetyl chloride . For derivatives, chloroacetyl chloride is reacted with 2-aminobenzothiazole in dry benzene, followed by recrystallization .

Advanced: How can molecular docking studies inform the design of derivatives targeting specific kinases?

Methodological Answer:
Docking studies (e.g., using AutoDock Vina or Schrödinger Suite) analyze binding interactions between the compound’s pharmacophores and kinase active sites. For instance:

  • Aurora kinase inhibitors : Derivatives with thiazole-triazole scaffolds (e.g., 9c ) show binding to ATP pockets via hydrogen bonding (e.g., NH-C=O to Glu211) and hydrophobic interactions (aryl rings with Leu139) .
  • Src kinase : Pyridine and benzyl substitutions in KX2-391 analogs enhance selectivity by occupying substrate-binding pockets .
    Docking scores (ΔG < -8 kcal/mol) and pose validation with MD simulations are critical for prioritizing derivatives .

Basic: What spectroscopic techniques are employed for structural characterization?

Methodological Answer:

  • 1H-NMR/13C-NMR : Confirm acetamide linkage (δ ~2.2 ppm for CH3, δ ~12.7 ppm for NH) and benzo[d]thiazole aromatic protons (δ 7.2–8.3 ppm) .
  • IR : Detect carbonyl stretches (1680–1700 cm⁻¹ for NC=O) and NH vibrations (~3300 cm⁻¹) .
  • HRMS : Validate molecular ions (e.g., m/z 237.9 [M+H]+ for nitro-substituted derivatives) .
  • X-ray crystallography : Resolve bond lengths (e.g., 1.36 Å for C-N in isoindolinone) and dihedral angles for conformation analysis .

Advanced: What strategies address discrepancies in biological activity data across different derivatives?

Methodological Answer:

  • Batch Analysis : Ensure consistent purity (>95% via HPLC) and solvent traces (e.g., DMSO < 0.1%) to exclude artifacts .
  • Structural Profiling : Compare substituent effects—e.g., S30A1 (unsubstituted benzothiazole) shows broad antifungal activity, while S30 (6-nitro substitution) is selective against A. flavus .
  • Kinase Assays : Use orthogonal methods (e.g., FRET vs. radiometric assays) to confirm IC50 values. For example, Aurora-B inhibition (IC50 0.198 µM) may vary due to ATP concentration differences .

Advanced: How does the incorporation of arylpiperazine fragments affect dopamine receptor affinity?

Methodological Answer:
Arylpiperazine moieties enhance D3 receptor binding via:

  • Hydrogen Bonding : Piperazine N-H interacts with Asp1103.32.
  • Hydrophobic Interactions : Aryl groups (e.g., 4-chlorophenyl) occupy lipophilic pockets (e.g., TM5/6 helices).
    Derivative 3a (4-phenylpiperazine) shows 86% yield and higher affinity (Ki = 12 nM) compared to non-piperazine analogs . MD simulations reveal stable salt bridges with Glu2.65, critical for subtype selectivity .

Basic: What are the key steps in optimizing reaction conditions for high yield?

Methodological Answer:

  • Solvent Selection : Acetonitrile/DMF mixtures improve solubility of chloroacetamide intermediates .
  • Catalysis : Triethylamine (0.3 mL) accelerates nucleophilic substitution in arylpiperazine coupling .
  • Reflux Duration : 8-hour reflux ensures complete cyclization in thiadiazole derivatives, monitored by TLC (Rf 0.5 in ethyl acetate/hexane) .
  • Recrystallization : Ethanol-water (1:1) yields pure crystals (>90% recovery) .

Advanced: What in vitro models are used to evaluate antifungal efficacy, and how are results interpreted?

Methodological Answer:

  • Disc Diffusion Assays : Zones of inhibition (mm) against C. albicans and A. flavus are compared to miconazole (positive control). For S30A1 , 18–22 mm zones indicate broad-spectrum activity .
  • MIC Determination : Broth microdilution (CLSI M27-A3) identifies MIC90 values (e.g., 8 µg/mL for S30 vs. A. flavus). Synergy with fluconazole (FICI ≤0.5) is assessed via checkerboard assays .

Advanced: How do structural modifications influence Src kinase inhibition and selectivity?

Methodological Answer:

  • Core Scaffolds : Benzothiazole enhances ATP-binding via π-π stacking with Phe424, while dioxoisoindolinone mimics adenine H-bonding .
  • Substituent Effects : 4-Methoxyethoxy groups in KX2-391 improve solubility and reduce off-target binding (e.g., <10% inhibition of Abl kinase) .
  • SAR Studies : Methyl substitution at C5 of thiazole increases IC50 by 10-fold due to steric clashes with Leu273 .

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